2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-8-7-13(15(19)10-14)11-23-17-21-20-16(22-17)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNZWBSEFCHQL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS No. 1164519-46-3) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
- Molecular Formula : C17H12Cl2N2OS
- Molar Mass : 363.26 g/mol
- Boiling Point : Approximately 520.8 °C (predicted)
- Density : 1.41 g/cm³ (predicted) .
Biological Activity Overview
-
Antimicrobial Activity
- The oxadiazole ring structure is known for its broad spectrum of antimicrobial activities. Compounds containing this moiety have demonstrated efficacy against various bacterial and fungal strains.
- A study highlighted that derivatives of 1,3,4-oxadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 8 to 64 µg/mL .
-
Anticancer Activity
- Recent research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound showed cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range .
- Table 1 summarizes the anticancer activities of related oxadiazole compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| Compound B | MDA-MB-231 | 2.41 | Caspase activation leading to cell death |
| Compound C | U937 | 1.50 | Cell cycle arrest and apoptosis |
- Anti-inflammatory Activity
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives revealed that those with halogen substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts. Specifically, the compound demonstrated significant cytotoxicity against various leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Effects
In another investigation focused on antimicrobial activity, derivatives were tested against a panel of pathogens including Candida albicans and Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole core significantly improved antibacterial potency .
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities. The findings revealed that certain derivatives showed comparable effectiveness to established antibiotics, highlighting their potential as alternative antimicrobial agents .
| Compound | Antibacterial Activity | Comparison to Antibiotics |
|---|---|---|
| 3c | Moderate | Comparable |
| 3d | High | Superior |
| 3i | Moderate | Comparable |
Antioxidant Properties
The antioxidant potential of oxadiazoles is another area of interest. Studies have shown that compounds like 2,5-disubstituted oxadiazoles possess antioxidant capabilities, which can protect against oxidative stress-related diseases . The structure-activity relationship indicates that modifications at specific positions enhance antioxidant activity.
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. For instance, a recent investigation demonstrated that synthesized oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. Notably, certain compounds were found to induce apoptosis in cancer cells by damaging DNA .
| Compound | Cancer Cell Line Tested | Cytotoxic Effect |
|---|---|---|
| 5b | LN229 (Glioblastoma) | Significant |
| 3e | MDA-MB-231 (Breast) | Low Toxicity |
Synthesis and Evaluation of Oxadiazole Derivatives
A systematic study focused on synthesizing novel oxadiazole derivatives for their biological evaluation. Compounds were designed with various substituents at the second and fifth positions of the oxadiazole ring, leading to enhanced biological profiles. The study utilized molecular docking simulations to predict interactions with biological targets .
In Vivo Studies
In vivo studies using genetically modified models have indicated that certain oxadiazole derivatives possess anti-diabetic properties alongside their anticancer activities. For example, specific compounds significantly reduced glucose levels in diabetic models, suggesting multifaceted therapeutic potential .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring critically influence bioactivity. Below is a comparative analysis of key analogs:
Table 1: Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
Analog XV (C2/C5: 4-nitrophenyl) showed potent CNS activity due to strong EWGs .
C5 Substituent Flexibility: The rigid (E)-styryl group in the target may enable π-π stacking in enzyme active sites, similar to 5I-1’s phenoxymethyl group, which improves structural flexibility and bacterial target engagement .
Antimicrobial Activity:
- Compounds with benzylthio (e.g., 5b) or bromobenzylthio (5g) groups exhibit antibacterial/fungicidal effects, suggesting the target’s dichlorobenzyl group may confer similar activity .
Anticancer Potential:
- 2-(4-Chlorophenyl)-5-aryl-1,3,4-oxadiazoles (e.g., compounds 106 and 107 in ) showed 95–99% growth inhibition against cancer cell lines at 10⁻⁵ M . The target’s styryl group may enhance apoptosis induction via planar interactions with DNA or kinases.
Antitubercular Activity:
- 5-((3-Cyano-5-nitrobenzyl)sulfanyl)-1,3,4-oxadiazole () demonstrated MIC = 4 µM against Mycobacterium tuberculosis. The target’s dichlorobenzyl group could similarly improve potency through hydrophobic interactions .
Molecular Docking and Mechanistic Insights
SDH Inhibition ():
Compound 5g (4-bromobenzylthio) binds to succinate dehydrogenase (SDH) similarly to the fungicide penthiopyrad. The target’s dichlorobenzyl group may mimic this interaction, while the styryl group could enhance membrane permeability .- Antibacterial QSAR (): Substituents like phenoxymethyl improve activity by enabling hydrogen bonding via ether oxygen. The target’s styryl group may offer analogous interactions .
Q & A
Q. What are the standard synthetic routes for synthesizing this oxadiazole derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, derivatives with substituted benzylthio groups (e.g., 2,4-dichloro) are prepared by refluxing intermediates in ethanol with stoichiometric reagents like KOH. Optimization includes controlling reaction time (e.g., overnight reflux) and purification via recrystallization in ethanol, achieving yields up to 92.9% . Key steps:
- Precursor preparation : Hydrazides derived from substituted benzyl halides.
- Cyclization : Use of CS₂ and KOH at reflux.
- Purification : Ice quenching followed by recrystallization (EtOH).
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers distinguish this compound?
Methodological Answer: 1H NMR : Look for characteristic singlets for methyl groups (δ ~4.05 ppm) and sulfanyl-linked CH₂ protons (δ ~4.44–4.57 ppm). Aromatic protons appear as multiplets (δ ~7.2–7.6 ppm) . 13C NMR : Key signals include oxadiazole carbons (δ ~158–164 ppm) and trifluoromethyl carbons (δ ~118–119 ppm, q, J ≈ 269 Hz) in analogs . HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₉Cl₂F₃N₄OS: calculated 408.9899, observed 408.9901) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial efficacy) across studies?
Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., enzyme vs. whole-cell assays). To address this:
- Comparative assays : Test the compound against α-glucosidase (IC₅₀ protocols ) and bacterial strains (e.g., S. aureus via MIC assays ).
- Target specificity : Perform molecular docking to assess binding affinity variations (e.g., α-glucosidase active site vs. bacterial enzyme pockets) .
- Solubility adjustments : Use DMSO/water mixtures to ensure consistent bioavailability .
Q. What computational strategies model interactions with biological targets like α-glucosidase or bacterial enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to α-glucosidase (PDB ID 2ZE0) or S. aureus enzymes. Focus on hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
- MD simulations : Run 200-ns simulations (GROMACS/AMBER) to assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å indicates stable binding) .
- QSAR models : Correlate substituent electronic effects (e.g., Cl, CF₃) with bioactivity using descriptors like logP and Hammett constants .
Q. In SAR studies, how do substitutions on benzyl and styrenyl groups influence bioactivity?
Methodological Answer:
- Benzyl substitutions : Electron-withdrawing groups (e.g., 2,4-dichloro) enhance antimicrobial activity by increasing membrane permeability (e.g., MIC = 4 μM for nitro-substituted analogs ).
- Styrenyl modifications : The E-configuration of the phenylethenyl group is critical for π-π stacking with enzyme active sites. Replacements with bulkier groups (e.g., pyridinyl) reduce activity due to steric hindrance .
- Data-driven approach : Compare IC₅₀/MIC values across analogs (e.g., 3.23 μM for α-glucosidase inhibition in dichlorophenyl derivatives ).
Q. How can discrepancies in melting points or spectral data among analogs be addressed?
Methodological Answer:
- Purity verification : Use HPLC (C18 column, MeOH/H₂O gradient) to confirm >95% purity. Impurities from incomplete cyclization (e.g., hydrazide precursors) alter melting points .
- Crystallography : Resolve structures via X-ray diffraction (e.g., L-shaped conformations in oxadiazole derivatives ).
- Isotopic labeling : Use ¹³C-labeled precursors to confirm NMR assignments in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
